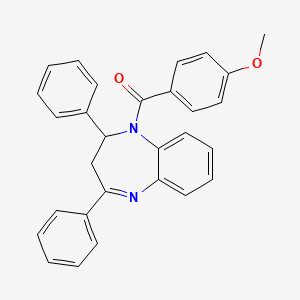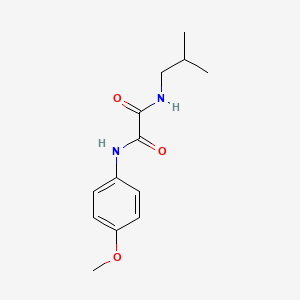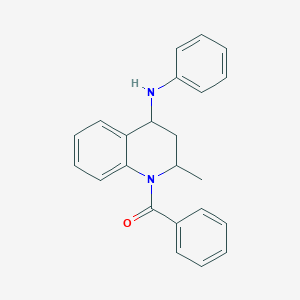![molecular formula C20H15F3O6 B11643495 methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643495.png)
methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El [[3-(3-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi]acetato de metilo es un compuesto orgánico complejo con una estructura única que incluye un núcleo de cromanona, un grupo trifluorometilo y un sustituyente metilfenoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [[3-(3-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi]acetato de metilo generalmente implica varios pasos, comenzando con la preparación del núcleo de cromanona. Esto se puede lograr a través de una serie de reacciones de condensación que involucran materiales de partida apropiados, como fenoles y aldehídos. La introducción del grupo trifluorometilo a menudo se logra utilizando reactivos como yoduro de trifluorometilo en condiciones específicas. El paso final implica la esterificación del derivado de cromanona con acetato de metilo en presencia de un catalizador.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
El [[3-(3-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi]acetato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos dependiendo de la sustitución deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales.
Aplicaciones Científicas De Investigación
El [[3-(3-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi]acetato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y vías biológicas.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades específicas, como fluorescencia o conductividad.
Mecanismo De Acción
El mecanismo de acción del [[3-(3-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi]acetato de metilo implica su interacción con objetivos moleculares específicos. El núcleo de cromanona puede interactuar con varias enzimas y receptores, potencialmente inhibiendo o activando vías biológicas. El grupo trifluorometilo mejora la estabilidad y biodisponibilidad del compuesto, haciéndolo más efectivo en sus aplicaciones.
Comparación Con Compuestos Similares
Compuestos similares
[[3-(4-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi]acetato de metilo: Estructura similar pero con una posición diferente del grupo metilo.
[[3-(3-etilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi]acetato de metilo: Estructura similar pero con un grupo etilo en lugar de un grupo metilo.
Unicidad
El [[3-(3-metilfenoxi)-4-oxo-2-(trifluorometil)-4H-croman-7-il]oxi]acetato de metilo es único debido a la posición específica de sus sustituyentes, lo que puede afectar significativamente sus propiedades químicas y biológicas. La presencia del grupo trifluorometilo también lo distingue de muchos otros compuestos, proporcionando una estabilidad y reactividad mejoradas.
Propiedades
Fórmula molecular |
C20H15F3O6 |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
methyl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C20H15F3O6/c1-11-4-3-5-13(8-11)28-18-17(25)14-7-6-12(27-10-16(24)26-2)9-15(14)29-19(18)20(21,22)23/h3-9H,10H2,1-2H3 |
Clave InChI |
YAKGITZXYRKPIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643412.png)
![3-{2-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11643421.png)
![Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643423.png)
![(7Z)-3-(4-ethoxyphenyl)-7-(furan-2-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643429.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11643434.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11643436.png)
![methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643444.png)

![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643473.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11643474.png)
![(2E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11643475.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B11643479.png)


